tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
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Overview
Description
tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate: is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with fluorine and fluorosulfonyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the fluorine and fluorosulfonyl groups. The final step involves the formation of the tetrahydropyridine ring and the attachment of the tert-butyl ester group. Common reagents used in these reactions include fluorinating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the compound.
Substitution: The fluorine and fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce derivatives with different substituents on the pyridine ring .
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology: In biological research, this compound can be used as a probe to study the interactions between small molecules and biological targets. Its fluorinated groups make it useful in imaging studies, where it can be tracked using techniques like nuclear magnetic resonance (NMR) spectroscopy .
Medicine: In medicine, the compound’s potential as a drug candidate is being explored. Its unique chemical properties may allow it to interact with specific biological pathways, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of advanced materials and coatings .
Mechanism of Action
The mechanism of action of tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets. The fluorine and fluorosulfonyl groups can form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways .
Comparison with Similar Compounds
- tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 2-((4R,6S)-6-((E)-2-(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate .
Uniqueness: What sets tert-Butyl 4-[6-fluoro-5-(fluorosulfonyl)pyridin-2-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate apart from similar compounds is its specific combination of functional groups
Properties
Molecular Formula |
C15H18F2N2O4S |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-fluoro-5-fluorosulfonylpyridin-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C15H18F2N2O4S/c1-15(2,3)23-14(20)19-8-6-10(7-9-19)11-4-5-12(13(16)18-11)24(17,21)22/h4-6H,7-9H2,1-3H3 |
InChI Key |
CUTGYIJFFSRWAV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=NC(=C(C=C2)S(=O)(=O)F)F |
Origin of Product |
United States |
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